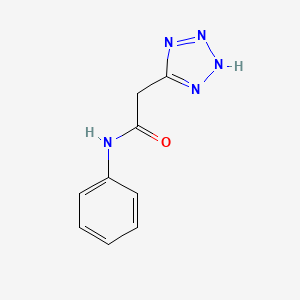

2-(1H-tetrazol-5-yl)acetanilide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N5O |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

N-phenyl-2-(2H-tetrazol-5-yl)acetamide |

InChI |

InChI=1S/C9H9N5O/c15-9(6-8-11-13-14-12-8)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,15)(H,11,12,13,14) |

InChI Key |

WSZXJUNYWNMAOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2=NNN=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Tetrazol 5 Yl Acetanilide and Its Derivatives

Classical and Contemporary Synthetic Approaches to Tetrazole Annulation

The formation of the tetrazole ring, a stable heterocycle with a high nitrogen content, is a cornerstone of synthesizing 2-(1H-tetrazol-5-yl)acetanilide. nih.govnih.gov This moiety is not found in naturally occurring molecules but is of significant interest in medicinal chemistry as it can act as a bioisosteric replacement for carboxylic acids. nih.govmdpi.comnih.gov Various methods have been developed for its synthesis, ranging from multicomponent reactions to cycloadditions and transformations of nitriles.

Multicomponent Reactions in Tetrazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to construct diverse tetrazole derivatives. nih.govacs.org These reactions combine three or more starting materials in a single step to form a complex product, thereby streamlining the synthetic process. nih.gov A prominent example is the Ugi tetrazole four-component reaction (UT-4CR), which utilizes an isocyanide, an oxo-component, an amine, and hydrazoic acid to produce α-aminomethyl tetrazoles. acs.org This reaction is highly versatile due to the broad scope of compatible starting materials. acs.org

Another MCR approach involves the reaction of aromatic aldehydes, hydroxylamine, and sodium azide (B81097), catalyzed by a magnetic carbon nanotube composite, to yield 5-substituted-1H-tetrazoles. rsc.org This method is noted for its high yields, short reaction times, and the reusability of the catalyst. rsc.org MCRs have also been employed in the synthesis of complex structures like tetrazole-linked imidazo[1,5-a]pyridines through an azido-Ugi-deprotection sequence followed by cyclization. acs.org

Table 1: Examples of Multicomponent Reactions for Tetrazole Synthesis

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Ugi Tetrazole (UT-4CR) | Isocyanide, Oxo component, Amine, Hydrazoic acid | Room Temperature | α-Aminomethyl tetrazoles | acs.org |

| Three-component | Aromatic aldehydes, Hydroxylamine, Sodium azide | AlFe2O4–MWCNT–TEA–Ni(II), DMF, 50 °C | 5-substituted-1H-tetrazoles | rsc.org |

| Azido-Ugi-deprotection | Aldehyde, Tritylamine, Isocyanide, Azidotrimethylsilane | MeOH, rt; then 4 N HCl/dioxane | (1-Alkyl-1H-tetrazol-5-yl)methanamine | acs.org |

| Three-component | Aldehydes, Malononitrile, Sodium azide | Cu@APS-TDU-PMO | 2-(1H-tetrazol-5-yl) acrylonitrile (B1666552) derivatives | researchgate.net |

[3+2] Cycloaddition Reactions for Tetrazole Ring Formation

The [3+2] cycloaddition reaction between an azide and a nitrile is one of the most fundamental and widely used methods for the synthesis of 5-substituted-1H-tetrazoles. nih.govnih.gov This reaction, also known as the Huisgen cycloaddition, involves the 1,3-dipolar addition of an azide to the carbon-nitrogen triple bond of a nitrile. nih.govuchicago.edu The process can be facilitated by various catalysts to overcome the activation energy barrier. nih.govacs.org

Both homogeneous and heterogeneous catalysts have been developed to promote this reaction. For instance, a cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through the formation of a metal-azido intermediate. nih.govacs.org Zinc salts are also effective catalysts, allowing the reaction to proceed readily in water. organic-chemistry.org An unprecedented electrochemical approach has also been developed, enabling the [3+2] cycloaddition of azides with hydrazones under metal- and oxidant-free conditions. rsc.org

Nitrile to Tetrazole Transformations

The direct conversion of an organic nitrile to a 5-substituted-1H-tetrazole using an azide salt is a primary and efficient method for constructing the tetrazole ring. organic-chemistry.orgyoutube.comthieme-connect.com This transformation is typically performed by heating the nitrile with sodium azide in the presence of an acid catalyst, such as ammonium (B1175870) chloride or a Lewis acid like zinc chloride. youtube.comthieme-connect.com The acid is believed to activate the nitrile by coordinating to the nitrogen atom, making it more susceptible to nucleophilic attack by the azide anion. youtube.comnih.gov

The reaction mechanism has been a subject of debate, with computational studies suggesting a stepwise process involving a nitrile activation step to form an imidoyl azide, which then cyclizes to the tetrazole ring. nih.gov A variety of catalysts and conditions have been explored to optimize this transformation, including the use of iodine, silica-supported sodium hydrogen sulfate, and L-proline. organic-chemistry.org Microwave-assisted synthesis has also been employed to accelerate the reaction, particularly for unreactive nitriles. organic-chemistry.org

Table 2: Catalysts and Conditions for Nitrile to Tetrazole Conversion

| Catalyst/Reagent | Solvent | Conditions | Substrate Scope | Reference |

| Zinc(II) chloride | Isopropanol | Reflux | Aromatic and aliphatic nitriles, thiocyanates | thieme-connect.com |

| Ammonium chloride | DMF | Heat | Benzonitrile | youtube.com |

| Zinc salts | Water | - | Aromatic, alkyl, and vinyl nitriles; thiocyanates; cyanamides | organic-chemistry.org |

| L-proline | - | - | Aliphatic and aryl nitriles, thiocyanates, cyanamides | organic-chemistry.org |

| Cobalt(II) complex | Methanol | 110 °C | Aryl nitriles | acs.org |

Synthetic Routes to the Acetanilide (B955) Scaffold

The acetanilide scaffold is a key structural component of the target molecule. nih.gov The most common and straightforward method for its synthesis is the acetylation of an aniline (B41778) derivative. ijtsrd.comgoogle.com This reaction involves the introduction of an acetyl group onto the nitrogen atom of the aniline.

Traditionally, highly reactive acetylating agents like acetyl chloride or acetic anhydride (B1165640) are used. google.comyoutube.comyoutube.com The reaction with acetyl chloride is vigorous and exothermic. youtube.com When using acetic anhydride, the reaction can be carried out in the presence of a solvent like water, with hydrochloric acid added to dissolve the aniline, followed by a buffer such as sodium acetate. uobasrah.edu.iq

More environmentally friendly and sustainable methods have also been developed. One such green approach utilizes glacial acetic acid as the acetylating agent in the presence of zinc dust or a magnesium sulfate-glacial acetic acid system. ijtsrd.comyoutube.com These methods avoid the use of more toxic and corrosive reagents and often proceed under mild conditions. ijtsrd.com A novel method employs potassium thioacetate (B1230152) as the acetylating reagent, promoted by tert-butyl nitrite (B80452) at room temperature. google.com

Hybridization Strategies for this compound Synthesis

The final stage in the synthesis of this compound and its derivatives involves coupling the pre-formed tetrazole and acetanilide moieties or building one component onto the other. A key strategy for creating derivatives is through N-alkylation of the tetrazole ring.

N-Alkylation Approaches to Tetrazole-Acetanilide Derivatives

Alkylation of a 5-substituted-1H-tetrazole can occur at either the N1 or N2 position of the tetrazole ring, leading to the formation of two possible regioisomers. rsc.org The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the substituent at the 5-position of the tetrazole, and the reaction conditions. rsc.orgacs.org

A method for the preferential formation of 2,5-disubstituted tetrazoles involves the diazotization of aliphatic amines, which generates a transient alkyl diazonium intermediate that acts as the alkylating agent. rsc.orgacs.org This approach has been used in a one-pot sequence starting from nitriles. acs.org Tandem reactions combining the cycloaddition of a nitrile with an azide followed by an intramolecular N-allylation have been developed for the synthesis of fused tricyclic tetrazoles. nih.gov Furthermore, solid-phase synthesis methodologies have been developed to create libraries of alkyl tetrazole derivatives by attaching an ω-chloroalkyl tetrazole to a resin, followed by alkylation with various nucleophiles. acs.org

In the context of synthesizing molecules like this compound, a common strategy would involve reacting a 5-substituted tetrazole, such as 2-(1H-tetrazol-5-yl)acetic acid, with an aniline derivative to form the amide bond. nih.govprepchem.comresearchgate.net For instance, the synthesis of 2-(1-methyl-1H-tetrazol-5-yl)thiomethyl-2-methyl-6-[2-(1H-tetrazol-1-yl)acetamido]-penam-3-carboxylic acid involves the coupling of a tetrazole-containing side chain with a penicillin core. prepchem.com

Nucleophilic Substitution Reactions for Acetamide (B32628) Linkage

The formation of the acetamide linkage in this compound derivatives is a critical step in their synthesis. This is often achieved through nucleophilic substitution reactions. A common strategy involves the reaction of an amine with a carboxylic acid or its activated derivative.

For instance, the synthesis of substituted 3-methyl-1-phenyl-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide derivatives has been accomplished by reacting various 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chlorides with 1H-tetrazol-5-amine. researchgate.net This reaction proceeds via a nucleophilic attack of the amino group of the tetrazole on the electrophilic carbonyl carbon of the acid chloride. researchgate.net

Advanced Synthetic Techniques and Sustainable Chemistry Principles

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient and environmentally friendly methods. This has led to the adoption of advanced techniques like microwave-assisted synthesis and the use of nanocatalysts in the production of tetrazole-containing compounds.

Microwave-Assisted Synthesis of Tetrazole-Acetanilide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgnih.gov This technique has been successfully applied to the synthesis of various tetrazole derivatives. nih.govlew.ronih.gov

The key advantages of microwave irradiation include rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. ajrconline.orgnih.gov For example, the synthesis of tetrazolyl pyrazole (B372694) amides was achieved in significantly shorter reaction times (20 minutes) and with higher yields (85%) under microwave irradiation compared to conventional heating (5 hours, 62% yield). researchgate.net Similarly, the synthesis of (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives was accomplished in just 3 minutes at 120 W with very high yields using microwave irradiation. nih.gov

This efficiency is a hallmark of green chemistry, as it reduces energy consumption and the potential for side-product formation. ajrconline.org

Nanocatalysis in the Synthesis of Tetrazole-Containing Compounds

Nanocatalysts have gained significant attention in organic synthesis due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. amerigoscientific.com Various nanocatalysts have been developed and utilized for the synthesis of tetrazole derivatives, offering advantages such as mild reaction conditions, high yields, and catalyst recyclability. amerigoscientific.comnih.gov

Magnetic nanocatalysts, such as those based on iron oxide (Fe3O4), are particularly attractive due to their easy separation from the reaction mixture using an external magnet, allowing for simple recovery and reuse. nih.gov For example, copper-functionalized magnetic nanoparticles have been used as a heterogeneous catalyst for the synthesis of tetrazoles from aromatic amines, triethyl orthoformate, and sodium azide in good to high yields (78-94%) under solvent-free conditions. researchgate.net

Other notable examples of nanocatalysts in tetrazole synthesis include:

Boehmite-based nanocatalysts: Modified boehmite nanoparticles supporting a cobalt complex have been shown to be effective and recyclable catalysts for the synthesis of 5-substituted 1H-tetrazoles. rsc.org

Zinc oxide nanoparticles: These serve as efficient heterogeneous acid catalysts for the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition, offering high product yields. amerigoscientific.com

Cellulose-modified magnetic nanocomposites: A magnetically recoverable Fe2O3@cellulose@Mn nanocomposite has been used as a heterogeneous catalyst for the synthesis of (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives. nih.gov

The use of nanocatalysts aligns with the principles of green chemistry by promoting atom economy and reducing waste. nih.gov

Synthesis of Radiolabeled 2-(1H-tetrazol-5-yl)acetic Acid Precursors for Research Applications

Radiolabeled compounds are indispensable tools in metabolic profiling studies. The synthesis of [1-¹⁴C]2-(1H-tetrazol-5-yl)acetic acid, a key precursor for radiolabeled this compound derivatives, has been reported. nih.govconsensus.app

Molecular Structure Elucidation and Spectroscopic Characterization of 2 1h Tetrazol 5 Yl Acetanilide Derivatives

Spectroscopic Analysis

Spectroscopic methods are indispensable tools for elucidating the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the atomic-level composition and connectivity of 2-(1H-tetrazol-5-yl)acetanilide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of acetanilide (B955), a core component of the target molecule, typically shows a singlet for the methyl protons around 2.0-2.2 ppm and signals for the aromatic protons in the range of 7.0-7.6 ppm. researchgate.netchemicalbook.com For derivatives of this compound, additional signals are observed. For instance, in (E)-3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile, the aromatic protons of the phenyl group appear as a multiplet between 7.59-7.62 ppm and 8.00-8.03 ppm, while the vinyl proton gives a singlet at 8.39 ppm. rsc.org The NH proton of the tetrazole ring often appears as a broad singlet, sometimes overlapping with solvent peaks. rsc.org In some derivatives, this NH proton can be observed at a significantly downfield chemical shift, for example, at 16.67 ppm in 5-(p-tolyl)-1H-tetrazole. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. In acetanilide, the carbonyl carbon resonates around 168-170 ppm, the methyl carbon at approximately 24 ppm, and the aromatic carbons between 120-140 ppm. For this compound derivatives, the carbon of the tetrazole ring appears in the range of 150-160 ppm. rsc.org For example, in (E)-3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile, the tetrazole carbon is observed at 155.3 ppm. growingscience.com The chemical shifts of other carbons in the molecule are influenced by the specific substituents present. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| Acetanilide | DMSO-d6 | 3.55 (s, 2H, CH₂), Aromatic protons in the range of 7.13-7.67 ppm | Not specified | researchgate.net |

| (E)-3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile | DMSO-d6 | 2.5 (brs, NH), 7.59-7.62 (m, 3H, Ar-H), 8.00-8.03 (m, 2H, Ar-H), 8.39 (s, 1H, CH) | 97.01, 115.59, 129.40, 129.54, 129.93, 132.23, 132.43, 148.5 | rsc.org |

| 5-Phenyl-1H-tetrazole | DMSO-d6 | 7.58-7.62 (m, 3H), 8.03-8.06 (m, 2H) | 124.0, 126.8, 129.3, 131.1, 155.3 | growingscience.com |

| 5-(p-Tolyl)-1H-tetrazole | DMSO-d6 | 2.32 (s, 3H), 7.34 (d, 2H), 7.85 (d, 2H), 16.67 (br, 1H) | 21.55, 121.90, 127.42, 130.47, 141.75, 155.58 | rsc.org |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of acetanilide, characteristic absorption bands are observed for the N-H stretching vibration around 3300 cm⁻¹, the C=O stretching of the amide group around 1660 cm⁻¹, and C-H stretching of the aromatic ring around 3100-3000 cm⁻¹. nist.gov

For this compound derivatives, additional bands corresponding to the tetrazole ring are expected. The N-H stretching vibration of the tetrazole ring can appear in the region of 3400-3000 cm⁻¹. growingscience.com The C=N and N=N stretching vibrations of the tetrazole ring typically appear in the 1600-1400 cm⁻¹ region. For example, in 5-phenyl-1H-tetrazole, bands at 1642 cm⁻¹ and 1562 cm⁻¹ are attributed to C=N stretching. growingscience.com The IR spectrum of 1-phenyl-1H-tetrazole-5-thiol shows a characteristic band at 1289-1236 cm⁻¹ for the N-N=N group. researchgate.net

Table 2: Characteristic IR Absorption Bands for Acetanilide and Tetrazole Derivatives

| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | N-N=N Stretch (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| Acetanilide | ~3300 | ~1660 | - | - | nist.gov |

| 5-Phenyl-1H-tetrazole | 3449 | - | 1642, 1562 | - | growingscience.com |

| 1-Phenyl-1H-tetrazole-5-thiol | - | - | - | 1289-1236 | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure. The electron ionization (EI) mass spectrum of acetanilide shows a molecular ion peak [M]⁺ at m/z 135. nist.gov

For tetrazole derivatives, the fragmentation pattern is characteristic. Under positive ion electrospray ionization (ESI), a common fragmentation pathway involves the elimination of a molecule of hydrazoic acid (HN₃). lifesciencesite.com In negative ion mode, the loss of a nitrogen molecule (N₂) is frequently observed. lifesciencesite.com The exact fragmentation will depend on the substituents attached to the tetrazole and acetanilide rings. For instance, the mass spectrum of N-1H-tetrazol-5-ylacetamide shows a molecular ion peak at m/z 127. nist.gov The fragmentation of 5-allyloxy-1-aryl-tetrazoles under EI-MS is influenced by the substituents on the aryl ring, with electron-withdrawing groups favoring certain cleavage pathways. nih.gov

X-ray Crystallography for Conformational and Intermolecular Interaction Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of acetanilide reveals a planar amide group and specific packing arrangements in the solid state. For derivatives of this compound, X-ray analysis can confirm the connectivity between the acetanilide and tetrazole moieties and reveal their relative orientation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Determinants for Biological Activity in Tetrazole-Acetanilide Analogs

The biological activity of tetrazole-acetanilide analogs is governed by a combination of structural features that dictate their interaction with biological targets. The tetrazole ring itself is a key pharmacophore, capable of participating in various non-covalent interactions, which are fundamental to its biological function.

Key structural determinants for biological activity include:

The 1H-tetrazole Ring : This moiety is often critical for the compound's activity. Its acidic N-H group and the sp2 hybridized nitrogen atoms can act as hydrogen bond donors and acceptors, respectively. rug.nl These interactions are crucial for anchoring the molecule within the active site of a target protein. For instance, in the design of angiotensin II receptor antagonists, the negatively charged tetrazolate anion mimics the carboxylate group of the natural ligand, leading to potent antagonism. researchgate.netnih.gov

Substitution on the Phenyl Rings : The nature and position of substituents on both the anilide and the phenyl group attached to the tetrazole (if present) can significantly modulate the compound's electronic, steric, and lipophilic properties. These modifications influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity and selectivity. researchgate.net For example, the introduction of specific groups can lead to enhanced interactions, such as π-π stacking or hydrophobic interactions, with the target protein. ajchem-a.com

Studies on various tetrazole derivatives have consistently shown that the tetrazole moiety is a pivotal component for a wide range of biological activities, including antihypertensive, antimicrobial, and antiallergic effects. nih.govnih.govnih.gov The strategic combination of the tetrazole ring with an acetanilide-like scaffold allows for the fine-tuning of these activities by modifying the peripheral substituents.

Impact of Substituent Effects on Pharmacological Profiles and Selectivity

The pharmacological profile and selectivity of 2-(1H-tetrazol-5-yl)acetanilide analogs are highly sensitive to the nature and position of substituents on the aromatic rings. By systematically altering these substituents, researchers can optimize the potency and selectivity of these compounds for a specific biological target.

A notable example can be found in the development of 1,5-disubstituted tetrazoles as selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net In these studies, modifications were made to the phenyl rings at the N-1 and C-5 positions of the tetrazole core to investigate their impact on COX-1 and COX-2 inhibition.

Key findings from these studies include:

Effect of Sulfonyl Groups : The presence of a methylsulfonyl (SO2CH3) or aminosulfonyl (SO2NH2) group on the N-1 phenyl ring was found to be a critical determinant for COX-2 selectivity. This feature is also present in several known selective COX-2 inhibitors.

Impact of Linker Length : The introduction of linkers of varying lengths (e.g., -OH, -CH2OH, -CH2CH2OH) at the para position of the N-1 phenyl ring demonstrated that the length of this chain influences the inhibitory potency. researchgate.net

Substitution on the C-5 Phenyl Ring : Modifications on the phenyl ring at the C-5 position of the tetrazole also played a significant role in modulating the activity and selectivity.

The following table summarizes the structure-activity relationship of a series of 1,5-disubstituted tetrazole analogs as COX-2 inhibitors, highlighting the effect of different substituents on their inhibitory potency and selectivity. researchgate.net

| Compound | R1 (at N-1 Phenyl) | R2 (at C-5 Phenyl) | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| 4e | 4-SO2CH3 | 4-OH | 5 | >200 | >40 |

| 4h | 4-SO2CH3 | 4-CH2OH | 4 | >200 | >50 |

| 4i | 4-SO2CH3 | 4-CH2CH2OH | 3 | >200 | >67 |

These results clearly indicate that subtle changes in the substituent pattern can lead to significant variations in the pharmacological profile of tetrazole-acetanilide analogs, allowing for the rational design of compounds with improved potency and selectivity.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and for providing insights into the structural features that are important for their biological function. nih.govmdpi.com

For tetrazole derivatives, including those with an acetanilide (B955) scaffold, several QSAR studies have been conducted to model their various biological activities, such as antihypertensive and anticancer effects. researchgate.netresearchgate.net The development of a QSAR model typically involves the following steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities is selected.

Descriptor Calculation : A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation : The predictive power and robustness of the QSAR model are rigorously validated using both internal and external validation techniques. nih.gov

In the context of tetrazole derivatives, QSAR studies have revealed the importance of various descriptors in determining their biological activity. For example, in a QSAR study on the antihypertensive activity of tetrazole and sulfonamide analogs, it was found that steric, electrostatic, and electro-topological parameters were the primary determinants of their activity. researchgate.net

The general form of a 2D-QSAR model can be represented by the following equation:

Biological Activity = c0 + c1 * D1 + c2 * D2 + ... + cn * Dn

Where c0, c1, c2, ..., cn are coefficients determined by the regression analysis, and D1, D2, ..., Dn are the molecular descriptors.

The following table provides an example of the types of descriptors that are often found to be significant in QSAR models of heterocyclic compounds and their general interpretation.

| Descriptor Type | Example | Interpretation |

|---|---|---|

| Topological | Wiener Index | Relates to the branching of the molecule. |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Physicochemical | LogP | Represents the lipophilicity of the molecule, which affects its membrane permeability. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its potential for steric interactions. |

The application of QSAR models for this compound derivatives allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as 2-(1H-tetrazol-5-yl)acetanilide, and a macromolecular target.

Prediction of Binding Modes and Affinities with Macromolecular Targets

Molecular docking simulations are employed to predict how this compound orientates itself within the binding site of a protein. These simulations calculate the binding energy, which is a measure of the affinity between the compound and the target. For instance, in studies of similar heterocyclic compounds, molecular docking has been utilized to determine binding energies with various proteins, such as those involved in cancer pathways. nih.gov The process involves preparing the 3D structures of both the ligand and the target protein, often retrieved from databases like the Protein Data Bank. nih.gov Software tools are then used to explore possible binding poses and score them based on the calculated binding affinity. A lower binding energy generally indicates a more stable and potent interaction.

Elucidation of Receptor-Ligand Interaction Hotspots

Beyond predicting binding orientation and affinity, molecular docking also reveals key interaction points, or "hotspots," within the receptor's binding site. These hotspots are specific amino acid residues that form crucial bonds (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. Identifying these interactions is vital for understanding the mechanism of action and for the rational design of more potent and selective derivatives. For example, the tetrazole ring, a key feature of this compound, is known to participate in various binding and bridging modes with metal ions in active sites. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex and the dynamics of the binding process. These simulations can confirm the stability of the binding mode predicted by docking and reveal conformational changes in both the ligand and the receptor upon binding. For related compounds, 100-nanosecond MD simulations have been used to strengthen the findings from molecular docking studies. nih.gov

In Silico Prediction of Pharmacological Properties and Biological Target Identification

Computational tools can also be used to predict the pharmacological profile and potential biological targets of a compound before it is synthesized or tested in a lab.

Prediction of Biological Activities via Probabilistic Models (e.g., PASS)

Probabilistic models, such as the Prediction of Activity Spectra for Substances (PASS) online web resource, are valuable tools for predicting the biological activities of a compound based on its structural formula. researchgate.net PASS compares the structure of a query molecule, like this compound, to a large database of known bioactive compounds and predicts a spectrum of potential biological activities with a certain probability. researchgate.net This can help in prioritizing compounds for further experimental testing. researchgate.net

Kinase Target Profiling and Selectivity Analysis

Kinases are a critical class of drug targets. Computational methods can be used to profile a compound against a panel of kinases to predict its potential targets and its selectivity. Kinase selectivity is crucial as off-target effects can lead to toxicity. Techniques exist to measure the selectivity of a compound, such as the Concentration and Target Dependent Selectivity (CATDS) metric, which assesses the binding reduction of a target protein at a specific compound concentration relative to all other protein targets. nih.gov Such analyses can guide the development of highly selective kinase inhibitors. nih.gov For a compound like this compound, this profiling would involve docking it into the ATP-binding sites of various kinases and evaluating the predicted binding affinities to identify the most likely kinase targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Analysis of Molecular Electrostatic Potential (MESP)

No published data are available.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

No published data are available.

Global Reactivity Descriptors

No published data are available.

Preclinical Pharmacological Investigations and Biological Target Identification of 2 1h Tetrazol 5 Yl Acetanilide Derivatives

Investigations into Enzyme Inhibition Mechanisms

The modification of the 2-(1H-tetrazol-5-yl)acetanilide structure has yielded derivatives with inhibitory activity against several key enzymes implicated in human disease.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Studies

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator of insulin (B600854) and leptin signaling pathways. Its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity. nih.gov Researchers have designed and synthesized derivatives of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide as non-carboxylic acid inhibitors of PTP1B, using the tetrazole ring as a bioisosteric replacement for a carboxylic acid group. nih.govnih.gov

In one study, a series of six N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives were synthesized and evaluated. Among these, the compound N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide, designated NM-03, demonstrated the most potent inhibitory activity with a half-maximal inhibitory concentration (IC50) of 4.48 µM. nih.gov Docking studies indicated that NM-03 interacts effectively with key amino acid residues within the PTP1B binding site. nih.gov

Further development led to a series of ten N-(3-(1H-tetrazole-5-yl)phenyl)acetamide analogues (NM-07 to NM-16). Within this series, a derivative featuring a 5-chloro substituted benzothiazole (B30560) moiety, NM-14, showed significant PTP1B inhibition with an IC50 value of 1.88 µM. nih.gov This potency was notably greater than the reference standard suramin, which has an IC50 value of ≥ 10 µM. nih.gov These findings highlight that tetrazole-containing acetanilide (B955) derivatives are valuable prototypes for developing novel, non-carboxylic PTP1B inhibitors with potential antidiabetic applications. nih.gov

PTP1B Inhibition by this compound Derivatives

| Compound | Structure Description | IC50 (µM) | Reference |

|---|---|---|---|

| NM-03 | N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide | 4.48 | nih.gov |

| NM-14 | 5-Chloro substituted benzothiazole analogue of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide | 1.88 | nih.gov |

| Suramin (Reference) | Reference Standard | ≥ 10 | nih.gov |

JumonjiC Domain-Containing Histone Demethylase 2A (JMJD2A) Inhibition Research

JumonjiC (JmjC) domain-containing histone demethylase 2A (JMJD2A), also known as KDM4A, is an enzyme that plays a critical role in the epigenetic regulation of gene expression. nih.govnih.gov The search for novel molecular structures to probe the physiological function of JMJD2A led to the identification of 2-(1H-tetrazol-5-yl)acetohydrazide as a fragment-like lead inhibitor. nih.govnih.gov This compound was identified through screening molecules that possess an iron-chelating moiety, a key feature for interacting with the metalloenzyme active site. nih.govnih.gov

2-(1H-tetrazol-5-yl)acetohydrazide is a small molecule (molecular weight of 142 Da) that demonstrated inhibitory activity against JMJD2A in two different assays. nih.gov It recorded an IC50 value of 46.6 µM in a formaldehyde (B43269) dehydrogenase (FDH)-coupled assay and a more potent IC50 of 2.4 µM in an antibody-based assay. nih.gov Kinetic studies showed that the compound acts as a competitive inhibitor with respect to the endogenous substrate, 2-oxoglutarate. nih.gov

This research was the first to demonstrate the tetrazole group functioning as a "warhead" in the context of JMJD demethylase inhibition. nih.govnih.gov Despite its small size, the compound showed relative selectivity against two other demethylases, establishing it as a novel and valuable starting point for the development of more potent and selective JMJD2A inhibitors. nih.govnih.gov

JMJD2A (KDM4A) Inhibition by a Tetrazole Derivative

| Compound | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(1H-tetrazol-5-yl)acetohydrazide | Formaldehyde Dehydrogenase (FDH)-coupled | 46.6 | nih.gov |

| Antibody-based | 2.4 | nih.gov |

Cyclooxygenase (COX) Enzyme Inhibition Potential

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and selective inhibition of COX-2 over COX-1 is a major goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects. uniprot.org A series of novel 5-substituted 1H-tetrazoles were synthesized and evaluated for their potential as selective COX-2 inhibitors. uniprot.org These compounds were designed to incorporate the tetrazole ring as a bioisostere for other acidic groups commonly found in COX inhibitors.

Cyclooxygenase (COX) Inhibition by 5-Substituted 1H-Tetrazoles

| Enzyme | Inhibitory Potency (IC50) | Reference |

|---|---|---|

| COX-1 | > 100 µM (for all tested compounds) | uniprot.org |

| COX-2 | 6 µM (most potent compound) | uniprot.org |

Enoyl Acyl Carrier Protein Reductases (InhA) Inhibition Studies

The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a critical enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov As such, InhA is a validated target for antitubercular drugs. nih.gov Research into novel InhA inhibitors has explored various heterocyclic scaffolds.

In one such study, a series of coumarin-tetrazole hybrid compounds were designed and synthesized as potential InhA inhibitors. Among them, a derivative designated as compound 4c demonstrated the most potent activity against the M. tuberculosis H37Rv strain, with a minimum inhibitory concentration (MIC) of 15 µg/mL. nih.gov Further investigation revealed that compound 4c is a potent direct inhibitor of the InhA enzyme, exhibiting an IC50 value of 0.565 µM. nih.gov This potency was superior to that of the reference inhibitor, triclosan (B1682465) (IC50 = 0.73 µM). nih.gov Molecular docking studies suggested that the tetrazole moiety, along with the coumarin (B35378) ring system, was crucial for the compound's binding affinity within the InhA active site. nih.gov This work highlights the potential of incorporating a tetrazole ring into different molecular frameworks to create effective InhA inhibitors. nih.gov

InhA Inhibition by a Coumarin-Tetrazole Derivative

| Compound | Activity Metric | Value | Reference |

|---|---|---|---|

| Compound 4c (Coumarin-tetrazole hybrid) | MIC (vs. Mtb H37Rv) | 15 µg/mL | nih.gov |

| IC50 (vs. InhA enzyme) | 0.565 µM | nih.gov | |

| Triclosan (Reference) | IC50 (vs. InhA enzyme) | 0.73 µM | nih.gov |

Exploration of Receptor Binding and Modulation

Derivatives containing the 2-(1H-tetrazol-5-yl) moiety are prominent in research targeting the angiotensin II receptor, a key player in the regulation of blood pressure.

Angiotensin II Receptor Antagonism Research

The renin-angiotensin system is central to cardiovascular regulation, and blockade of the angiotensin II type 1 (AT1) receptor is a primary mechanism for treating hypertension. The drug valsartan (B143634), chemically known as 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid, is a potent angiotensin II receptor antagonist that features the characteristic tetrazole-biphenyl structure.

Research has been conducted to synthesize and evaluate ester derivatives of this core structure to explore new classes of angiotensin II receptor antagonists. In one study, a series of ester derivatives were synthesized from valsartan and various phenols. The resulting compounds were evaluated for their antihypertensive activity. All the new derivatives retained antihypertensive potential, with the compound designated AV2 being identified as the most potent against hypertension within the tested series. This research demonstrates that the fundamental 2-(1H-tetrazol-5-yl)biphenyl scaffold is amenable to modification, allowing for the creation of new derivatives that maintain the desired receptor antagonism.

Antihypertensive Activity of Valsartan Derivatives

| Compound Series | Core Structure | Key Finding | Reference |

|---|---|---|---|

| AV1-AV11 | Ester derivatives of 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid | All tested derivatives retained antihypertensive potential. Compound AV2 was the most potent in the series. |

Histamine (B1213489) H1 Receptor Antagonism Investigations

Investigations into the direct antagonism of histamine H1 receptors by this compound derivatives are not prominently featured in the available scientific literature. Histamine H1 receptor antagonists are commonly used to treat allergic reactions.

However, related research on other tetrazole-containing scaffolds suggests a potential for antiallergic properties. A study on a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides revealed significant antiallergic activity in a rat passive cutaneous anaphylaxis (PCA) assay. nih.gov One compound from this series, N-(1H-tetrazol-5-yl)-4-methyl-6-[4-(methylamino)-phenyl]-2-pyridinecarboxamide, demonstrated an ED50 value of 0.8 mg/kg when administered orally and was 85 times more potent than disodium (B8443419) cromoglycate upon intravenous administration. nih.gov

Furthermore, a series of N-(1H-tetrazol-5-yl)-2-anilino-5-pyrimidinecarboxamides were found to inhibit the release of histamine from passively sensitized rat peritoneal mast cells in vitro. The most active compound in this series also showed significant gastric mucosal protection and gastric antisecretion activities. While these findings are for structurally related tetrazole compounds and not for this compound derivatives, they suggest that the tetrazole moiety can be a key pharmacophore in compounds designed to modulate histamine-related pathways.

Research on Antimicrobial Activities (In Vitro Models)

Several studies have explored the in-vitro antibacterial potential of various derivatives containing the tetrazole scaffold.

One line of research focused on 1-(2-(1H-tetrazol-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas, which demonstrated selectivity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. The introduction of a halogen atom into the aniline (B41778) fragment was found to enhance activity.

Another class of compounds, (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives, were synthesized and tested against a panel of bacteria. These compounds showed notable activity, with specific derivatives exhibiting excellent resistance against various bacterial strains. researchgate.netresearchgate.net

Derivatives of 1-phenyl-1H-tetrazole-5-thiol have also been evaluated for their antibacterial properties against E. coli and Staphylococcus aureus, with some compounds showing high inhibitory activity.

Additionally, novel tetrazole derivatives prepared from Schiff bases have been synthesized and screened for their antibacterial activity.

| Compound Class | Test Organisms | Activity | Reference(s) |

| 1-(2-(1H-tetrazol-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas | Staphylococcus aureus, Enterococcus faecalis | Selective activity | |

| (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives | Gram-positive and Gram-negative bacteria | Excellent resistance for some derivatives | researchgate.netresearchgate.net |

| 1-phenyl-1H-tetrazole-5-thiol derivatives | E. coli, Staphylococcus aureus | High inhibition for some derivatives | |

| Tetrazole derivatives from Schiff bases | Various bacteria | Antibacterial activity observed | |

| Tetrazole-benzimidazole hybrids | E. faecalis, S. aureus | Significant efficacy for some derivatives | nih.gov |

The antifungal potential of tetrazole derivatives has also been a subject of investigation, with several studies reporting promising in-vitro results.

(E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives have shown excellent resistance against various fungal strains. researchgate.netresearchgate.net Notably, derivatives with polar groups on the phenyl ring were found to be particularly effective. researchgate.net

Hybrid molecules combining tetrazole with other antifungal pharmacophores have been explored as a strategy to enhance activity and overcome drug resistance. nih.govnih.gov For instance, tetrazole-benzimidazole hybrids have been synthesized and evaluated, with some compounds showing significant efficacy against Candida albicans. nih.gov The hybridization of tetrazole with a benzimidazole (B57391) moiety has been shown to be a promising approach in the development of new antifungal agents.

| Compound Class | Test Organisms | Activity | Reference(s) |

| (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives | Aspergillus janus, Aspergillus niger, Aspergillus sclerotiorum | Excellent resistance, especially with polar groups | researchgate.netresearchgate.net |

| Tetrazole-benzimidazole hybrids | Candida albicans, Candida krusei, Candida parapsilosis | Significant efficacy for some derivatives | nih.gov |

| 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one | Various fungi | Antifungal activity observed |

Recent research has identified certain tetrazole derivatives as having potential against Mycobacterium tuberculosis. A study on a series of 2-(tetrazol-5-yl)sulfonylacetamide derivatives revealed in-vitro inhibitory activity against M. tuberculosis (Mtb) and Mycobacterium marinum (Mm). The most active compounds in this series showed minimum inhibitory concentration (MIC90) values of 1.25 μg/mL against Mtb. researchgate.net

Another study focused on 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridines, which were screened for their antitubercular activity against Mycobacterium tuberculosis H37Rv. All the synthesized compounds in this series exhibited significant activity, with MIC values ranging from 3.125 to 25 μg/ml. researchgate.net

Furthermore, pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids have been synthesized and evaluated for their in-vitro antituberculosis activity against the H37Rv strain, with some compounds showing good to excellent activity.

| Compound Class | Test Organism | Activity (MIC) | Reference(s) |

| 2-(tetrazol-5-yl)sulfonylacetamide derivatives | Mycobacterium tuberculosis | 1.25 μg/mL (MIC90) for most active compounds | researchgate.net |

| 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridines | Mycobacterium tuberculosis H37Rv | 3.125-25 μg/ml | researchgate.net |

| Pyrazolylpyrazoline-clubbed tetrazole hybrids | Mycobacterium tuberculosis H37Rv | Good to excellent activity for some compounds |

Anticancer and Cytotoxic Activity Research (In Vitro Models)

The cytotoxic potential of various tetrazole derivatives against cancer cell lines has been actively investigated.

A series of novel 1-(substitutedphenyl)-2-(1H-tetrazol-5-yl)-1H-benzo[f]chromene-3-amine derivatives were synthesized and evaluated for their in-vitro antitumor activity against four human cancer cell lines: MCF-7 (breast), Caco-2 (colorectal), HeLa (cervical), and SKBR-3 (breast), as well as a non-cancer cell line (HEK293). Some of the synthesized compounds exhibited potent cytotoxicity.

Another study focused on tetrazole derivatives of dianisidine as potential anticancer agents targeting the Bcl-2 apoptosis regulator. nih.govnih.gov These compounds were tested against human melanoma (HTB-140), lung adenocarcinoma (A549), cervical cancer (HeLa), and colorectal cancer (SW620) cell lines, with some derivatives showing moderate cytotoxic effects. nih.gov

Furthermore, a tetrazole-containing derivative, {5-[(4,6-di(aziridin-1-yl)-1,3,5-triazin-2-yl)amino]-2,2-dimethyl-1,3-dioxan-5-yl}methyl-2-(5-phenyl-2H-tetrazol-2-yl)acetate, was found to exhibit cytotoxic activity against several human cancer cell lines, including A549 (lung), PA-1 (ovarian), Huh7 (hepatocarcinoma), and HeLa (cervical).

| Compound Class | Cancer Cell Lines | Activity (IC50) | Reference(s) |

| 1-(substitutedphenyl)-2-(1H-tetrazol-5-yl)-1H-benzo[f]chromene-3-amine derivatives | MCF-7, Caco-2, HeLa, SKBR-3 | Potent cytotoxicity for some derivatives | |

| Tetrazole derivatives of dianisidine | HTB-140, A549, HeLa, SW620 | Moderate cytotoxic effects | nih.govnih.gov |

| {5-[(4,6-di(aziridin-1-yl)-1,3,5-triazin-2-yl)amino]-2,2-dimethyl-1,3-dioxan-5-yl}methyl-2-(5-phenyl-2H-tetrazol-2-yl)acetate | A549, PA-1, Huh7, HeLa | Cytotoxic activity observed | |

| 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives | HCT-116, MCF-7, MDA-MB-231, A549 | Potent anticancer activities |

Evaluation of Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic potential of various tetrazole and acetanilide derivatives has been evaluated against several human cancer cell lines. These studies aim to identify compounds with the ability to inhibit the growth of and kill cancer cells, a crucial first step in the development of new anticancer agents.

One study focused on a newly synthesized quinazoline (B50416) derivative, 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl nih.govnih.govnih.govtriazolo[4,3-c]quinazoline (NTCHMTQ), which demonstrated cytotoxic effects on the HeLa human tumor cell line. mdpi.com The compound was found to be highly effective, with an IC100 value of 10 µg/ml and an IC50 value below 4 µg/ml, the latter being a benchmark set by the National Cancer Institute for a compound to be considered a potential anticancer drug. mdpi.com

In another investigation, pyrazolo[1,2-a]benzo nih.govnih.govnih.govmdpi.comtetrazinone derivatives were screened for their anticancer potential. The 8,9-di-methyl derivative showed significant growth inhibition of 81% against the Leukemia (CCRF-CEM) cell line and 45% against the Colon cancer cell line (COLO 205). researchgate.net Replacing the methyl groups with chlorine atoms maintained activity against the leukemia cell line (77% growth inhibition) and enhanced activity against COLO 205, even achieving a lethal dose (LD50) in the micromolar range. researchgate.net This chlorinated derivative also showed a notable 77% growth inhibition against the SW-620 colon cancer cell line and 47% against the therapeutically challenging Non-Small Cell Lung Cancer (NCI-H522) cell line. researchgate.net

Furthermore, six synthetic 2,6-dimethoxyhydroquinone derivatives were assessed for their cytotoxicity against two human tumor cell lines, KB and PC-9. These compounds exhibited varying degrees of cytotoxic activity, which was synergistically activated by L-ascorbic acid. nih.gov

Table 1: Cytotoxicity of this compound and Related Derivatives Against Human Cancer Cell Lines

| Compound/Derivative Class | Cell Line(s) | Key Findings | Reference(s) |

| 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl nih.govnih.govnih.govtriazolo[4,3-c]quinazoline | HeLa | IC50 < 4 µg/ml | mdpi.com |

| 8,9-di-methyl-pyrazolo[1,2-a]benzo nih.govnih.govnih.govmdpi.comtetrazinone | CCRF-CEM (Leukemia), COLO 205 (Colon) | 81% growth inhibition in CCRF-CEM, 45% in COLO 205 | researchgate.net |

| 8,9-di-chloro-pyrazolo[1,2-a]benzo nih.govnih.govnih.govmdpi.comtetrazinone | CCRF-CEM (Leukemia), COLO 205 (Colon), SW-620 (Colon), NCI-H522 (Non-Small Cell Lung) | 77% growth inhibition in CCRF-CEM and SW-620, LD50 in µM range for COLO 205, 47% growth inhibition in NCI-H522 | researchgate.net |

| 2,6-dimethoxyhydroquinone derivatives | KB, PC-9 | Varying degrees of cytotoxicity, enhanced by L-ascorbic acid | nih.gov |

Studies on Mechanisms of Apoptosis Induction

Understanding the mechanism by which a compound induces cell death is vital for its development as a therapeutic agent. Several studies have delved into the apoptosis-inducing capabilities of tetrazole and acetanilide derivatives in cancer cells.

Novel 2-amino-5-benzylthiazole derivatives were investigated for their ability to induce apoptosis in human leukemia cells. These compounds were found to cause cleavage of PARP1 and caspase 3, key executioners of apoptosis. They also led to an increase in the pro-apoptotic Bim protein and the mitochondrion-specific EndoG nuclease, while decreasing the level of the anti-apoptotic Bcl-2 protein. Furthermore, these derivatives induced single-strand DNA breaks and DNA fragmentation without directly binding to or intercalating with DNA.

Similarly, pyrazolo[1,2-a]benzo nih.govnih.govnih.govmdpi.comtetrazinone derivatives were found to induce apoptosis in HeLa cells, with an EC50 for mitochondrial membrane depolarization in the range of 3-5 μM. researchgate.net For the most active compounds in this series, further investigation revealed a cell cycle arrest in the S phase in HeLa cells. researchgate.net

In another study, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were designed as potential inhibitors of Bcl-2. Several of these compounds were shown to activate the pro-apoptotic proteins Bax, p53, and Caspase-3. The most potent compounds also induced DNA damage, as evidenced by increased comet tail length, indicating the induction of genotoxic stress through DNA strand breaks.

Table 2: Mechanisms of Apoptosis Induction by this compound and Related Derivatives

| Compound/Derivative Class | Cell Line(s) | Mechanism of Apoptosis Induction | Reference(s) |

| 2-amino-5-benzylthiazole derivatives | Human Leukemia Cells | PARP1 and caspase 3 cleavage, increased pro-apoptotic proteins (Bim, EndoG), decreased anti-apoptotic protein (Bcl-2), DNA damage. | |

| Pyrazolo[1,2-a]benzo nih.govnih.govnih.govmdpi.comtetrazinone derivatives | HeLa | Mitochondrial membrane depolarization (EC50 3-5 μM), S-phase cell cycle arrest. | researchgate.net |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | Activation of pro-apoptotic proteins (Bax, p53, Caspase-3), DNA damage. |

Investigation of Other Pharmacological Activities in Preclinical Models

Beyond their potential in oncology, derivatives of this compound have been explored for a variety of other pharmacological effects, including analgesic, anti-inflammatory, antihypertensive, and antidiabetic activities.

Analgesic Activity Investigations

The potential for these compounds to alleviate pain has been the subject of several preclinical studies. A study on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives confirmed that these compounds possess analgesic properties. nih.gov

In another investigation, a series of twelve substituted-{5-[2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]tetrazol-1-yl}alkanones were synthesized and screened for their antinociceptive activity using the acetic acid-induced writhing method and the hot plate method. Among the tested compounds, 1-phenyl-2-{5-[2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]tetrazol-1-yl}ethanone was identified as the most active compound of the series.

Furthermore, two 5-acetamido-2-hydroxy benzoic acid derivatives were evaluated for their anti-nociceptive activity using the acetic acid-induced writhing test. One of the derivatives, at doses of 20 and 50 mg/kg, demonstrated a significant reduction in painful activity by 74% and 75%, respectively, when compared to the control group.

Table 3: Analgesic Activity of this compound and Related Derivatives in Preclinical Models

| Compound/Derivative Class | Animal Model/Test | Key Findings | Reference(s) |

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Not specified | Confirmed analgesic activity. | nih.gov |

| 1-Phenyl-2-{5-[2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]tetrazol-1-yl}ethanone | Acetic acid-induced writhing test, Hot plate method | Most active compound in the series. | |

| 5-acetamido-2-hydroxy benzoic acid derivative | Acetic acid-induced writhing test | Reduced painful activity by up to 75%. |

Anti-inflammatory Activity Investigations

The anti-inflammatory potential of these derivatives has also been a focus of research. A series of 5-(pyridyl)-2H-tetrazol-2-acetic acids, esters, and amides were synthesized and evaluated for their anti-inflammatory activity. mdpi.com The most effective compound in this series was 2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide, which reduced inflammation by 53% at 3 and 5 hours after administration. mdpi.com The study also noted that the relative order of anti-inflammatory potency was generally amide > ester > acid. mdpi.com

In a separate study, five pyrazolidine (B1218672) derivatives were shown to induce a pronounced anti-inflammatory effect by inhibiting both the proliferative and exudative phases of inflammation. These compounds were found to have lower toxicity compared to non-steroidal anti-inflammatory drugs like phenylbutazone (B1037) and diclofenac.

Additionally, a new series of acetanilide derivatives were synthesized and evaluated for their anti-inflammatory properties using the carrageenan-induced paw edema model. nih.gov

Table 4: Anti-inflammatory Activity of this compound and Related Derivatives in Preclinical Models

| Compound/Derivative Class | Animal Model/Test | Key Findings | Reference(s) |

| 2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide | Not specified | Reduced inflammation by 53%. | mdpi.com |

| Pyrazolidine derivatives | Carrageenan- and histamine-induced inflammation, "cotton-ball granuloma" | Pronounced anti-inflammatory effect, inhibiting both proliferative and exudative phases. | |

| Acetanilide derivatives | Carrageenan-induced paw edema | Demonstrated anti-inflammatory action. | nih.gov |

Antihypertensive Activity Research

The potential of these compounds to lower blood pressure has been investigated in preclinical models of hypertension. A study on the newly synthesized pyrazole (B372694) derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), was conducted in spontaneously hypertensive rats (SHR). Acute intravenous administration of LQFM-21 reduced mean arterial pressure and heart rate, while chronic oral administration for 15 days also lowered mean arterial pressure. The study suggested the involvement of the muscarinic receptor and the NO/cGMP pathway in the antihypertensive and vasodilator effects of this compound.

Another study described the synthesis of a series of thienylethanolamine derivatives, some of which exhibited marked antihypertensive activity in the spontaneously hypertensive rat model.

Table 5: Antihypertensive Activity of this compound and Related Derivatives in Preclinical Models

| Compound/Derivative Class | Animal Model | Key Findings | Reference(s) |

| 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) | Spontaneously Hypertensive Rats (SHR) | Reduced mean arterial pressure and heart rate. | |

| Thienylethanolamine derivatives | Spontaneously Hypertensive Rats (SHR) | Marked antihypertensive activity. |

Antidiabetic Activity Investigations

The potential of tetrazole-containing compounds as antidiabetic agents has been an area of active research. A study focused on the synthesis and evaluation of 1-[2-(1H-tetrazol-5-yl)-R¹-phenyl]-3-R²-phenyl(ethyl)ureas and R¹-tetrazolo[1,5-c]quinazolin-5(6H)-ones for their hypoglycemic activity. nih.govnih.gov Out of 36 synthesized compounds, one of the most active was tetrazolo[1,5-c]quinazolin-5(6H)-one, which was found to exceed the activity of the reference drugs Metformin and Gliclazide in glucocorticoid-induced insulin resistance models. nih.gov

A review of tetrazoles as antidiabetic agents highlighted several promising derivatives. nih.govmdpi.com For instance, the tetrazole analog of clofibric acid, 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide, showed a significant decrease in plasma glucose levels in a diabetes mellitus rat model. mdpi.com Another class of compounds, tetrazol-5-yl-perfluoro-anilides, demonstrated efficacy in normalizing glucose and insulin levels in obese and diabetic mice models. nih.govmdpi.com

Furthermore, a series of 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and screened for their in vivo antidiabetic activity using a streptozotocin-induced model. Several of these compounds exhibited prominent antidiabetic activity.

Table 6: Antidiabetic Activity of this compound and Related Derivatives in Preclinical Models

| Compound/Derivative Class | Animal Model/Test | Key Findings | Reference(s) |

| Tetrazolo[1,5-c]quinazolin-5(6H)-one | Glucocorticoid-induced insulin resistance models | Exceeded the hypoglycemic activity of Metformin and Gliclazide. | nih.govnih.gov |

| 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide | Diabetes mellitus rat model | Significant decrease in plasma glucose levels. | mdpi.com |

| Tetrazol-5-yl-perfluoro-anilides | Obese (ob/ob) and diabetic (db/db) mice | Greater efficacy in normalizing glucose and insulin levels than ciglitazone. | nih.govmdpi.com |

| 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives | Streptozotocin-induced diabetic model | Prominent antidiabetic activity. |

Antiallergic Activity Research

Derivatives of this compound have been a focal point in the search for novel antiallergic agents. Research has demonstrated that specific structural modifications to this scaffold can lead to potent activity, often significantly exceeding that of established drugs like disodium cromoglycate (DSCG).

One area of investigation involves N-(1H-tetrazol-5-yl) picolinamide (B142947) derivatives. A series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides were synthesized and evaluated for their antiallergic effects using the rat passive cutaneous anaphylaxis (PCA) assay after oral administration. echemcom.com The studies aimed to understand how substituents on both the benzene (B151609) and pyridine (B92270) rings influence activity. A particularly potent compound to emerge from this series was N-(1H-tetrazol-5-yl)-4-methyl-6-[4-(methylamino)-phenyl]-2-pyridinecarboxamide, which exhibited an ED50 value of 0.8 mg/kg when administered orally. echemcom.com This compound was found to be 85 times more potent than DSCG upon intravenous administration, marking it as a candidate for further clinical evaluation. echemcom.com

Another related series, 6-substituted N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamides, was analyzed quantitatively to determine the structure-activity relationship for antiallergic effects. kashanu.ac.ir The activity of these compounds was found to be correlated with the hydrophobic and steric properties of the substituent at the 6-position of the pyrazine (B50134) ring. It was observed that electron-donating, small, and symmetric substituents with high hydrophobicity that were longer than an n-propylamino group tended to enhance activity. kashanu.ac.ir This analysis concluded that small dialkylamino groups, such as dimethylamino and 1-pyrrolidinyl, were the most favorable, which aligned with the observation that the 6-dimethylamino and 6-(1-pyrrolidinyl) derivatives were the most effective compounds in the series. kashanu.ac.ir

Furthermore, research into 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and their isomers, N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, has also yielded potent antiallergic compounds. researchgate.net A quantitative structure-activity relationship (QSAR) analysis using a Hansch/Free-Wilson model helped to guide the synthesis towards more potent derivatives. One such derivative, N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetrazole-5-carboxamide, demonstrated an impressive ID50 value of 0.16 mg/kg when administered orally and was 130 times more potent than DSCG intravenously in the rat PCA test. researchgate.net

Table 1: Antiallergic Activity of Selected Tetrazole Derivatives

| Compound Name | Test Model | Potency | Reference |

| N-(1H-tetrazol-5-yl)-4-methyl-6-[4-(methylamino)-phenyl]-2-pyridinecarboxamide | Rat Passive Cutaneous Anaphylaxis (PCA) | ED50 = 0.8 mg/kg (oral) | echemcom.com |

| N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetrazole-5-carboxamide | Rat Passive Cutaneous Anaphylaxis (PCA) | ID50 = 0.16 mg/kg (oral) | researchgate.net |

| 6-dimethylamino-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide | Allergic Histamine Release | Highly Effective | kashanu.ac.ir |

| 6-(1-pyrrolidinyl)-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide | Allergic Histamine Release | Highly Effective | kashanu.ac.ir |

Antiviral Activity Investigations

The tetrazole nucleus is a key structural feature in various compounds investigated for their antiviral properties. Research has explored derivatives containing the this compound scaffold against a range of viruses, demonstrating moderate to promising activity.

In the search for new anti-influenza agents, a series of nonannulated tetrazolylpyrimidines were synthesized. doaj.org Within this series, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid showed moderate in vitro activity against the H1N1 subtype of influenza A virus. Notably, this compound exhibited very low cytotoxicity, and its selectivity index was reported to be twice as high as that of the reference drug rimantadine. doaj.org

Further studies have focused on thiopyrano[2,3-b]quinoline derivatives containing tetrazole and triazole moieties. These complex heterocyclic compounds were evaluated for their activity against influenza A viruses. The research found that the antiviral efficacy was significantly influenced by the nature and position of substituents on both the tetrazole ring and the quinoline (B57606) system. lifechemicals.com While showing low toxicity, some of these compounds exhibited moderate antiviral effects. Molecular docking studies suggested that the M2 channel and polymerase basic protein 2 could be potential viral targets for these molecules. lifechemicals.com

Table 2: Antiviral Activity of Selected Tetrazole Derivatives

| Compound/Derivative Class | Virus Tested | Key Findings | Reference |

| {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid | Influenza A (H1N1) | Moderate in vitro activity; Selectivity index twice that of rimantadine. | doaj.org |

| Tetrazolyl-thiopyrano[2,3-b]quinolines | Influenza A | Moderate antiviral activity; M2 channel and polymerase basic protein 2 identified as potential targets. | lifechemicals.com |

| Pyrazole-based heterocycles (some with tetrazole moieties) | Avian Influenza (H5N1) | Promising inhibition of viral replication. | mdpi.com |

Antioxidant Activity Research

The tetrazole ring is recognized for its versatile chemical properties, and derivatives containing this moiety have been investigated for their antioxidant potential. The ability of these compounds to scavenge free radicals is a key aspect of this research.

Studies on various synthesized tetrazole derivatives have demonstrated their capacity for antioxidant activity. kashanu.ac.irdoaj.org In one study, two series of tetrazole derivatives were synthesized and evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results indicated that a 1,5-disubstituted tetrazole derivative (S10) exhibited the highest radical scavenging activity among the tested compounds. doaj.orgresearchgate.net

Another investigation focused on tetrazole derivatives synthesized from quinaldic acid. kashanu.ac.ir Several of these compounds were examined for their antioxidant properties and demonstrated notable activity. This research suggests that tetrazole derivatives are potential candidates for further development as pharmaceutical agents with antioxidant effects. kashanu.ac.ir

Similarly, new derivatives of cromoglicic acid incorporating 1,2,3-triazole and tetrazole functionalities were synthesized and evaluated. echemcom.com The antioxidant activity was studied using the DPPH method, and the results showed that most of the synthesized compounds possess good activity when compared to a control, indicating their potential as antioxidant agents. echemcom.com

Table 3: Antioxidant Activity of Selected Tetrazole Derivative Series

| Derivative Series | Assay Method | Result | Reference |

| 1,5-disubstituted tetrazoles | DPPH Radical Scavenging | Compound S10 showed the highest radical scavenging value. | doaj.orgresearchgate.net |

| Tetrazole derivatives from Quinaldic Acid | Not specified | Demonstrated significant antioxidant activity. | kashanu.ac.ir |

| Tetrazole derivatives of Cromoglicic Acid | DPPH Method | Most compounds showed good antioxidant activity compared to control. | echemcom.com |

Plant Growth Regulating Activity Studies

Beyond medicinal applications, tetrazole derivatives have also found utility in the agricultural sector. The unique chemical properties of the tetrazole ring have led to its incorporation into molecules designed to influence plant physiology.

Future Research Directions and Translational Perspectives for 2 1h Tetrazol 5 Yl Acetanilide

Design and Synthesis of Advanced Tetrazole-Acetanilide Hybrid Compounds with Enhanced Selectivity

The future of drug development for this class of compounds hinges on the strategic design and synthesis of advanced hybrid molecules. The goal is to refine the molecular architecture to achieve heightened selectivity towards specific biological targets, thereby maximizing therapeutic efficacy while minimizing off-target effects.

Researchers are exploring the synthesis of novel tetrazole derivatives that can act as potent therapeutic agents. nih.govnih.gov The tetrazole ring, a bioisostere of the carboxylic acid group, is a key pharmacophore in many clinically used drugs, valued for its metabolic stability and ability to engage in various noncovalent interactions with biological targets. tandfonline.comresearchgate.net The acetanilide (B955) component also offers a versatile scaffold for chemical modification. chemeurope.comwikipedia.org

Future synthetic strategies will likely focus on creating libraries of 2-(1H-tetrazol-5-yl)acetanilide derivatives. This can be achieved through various modern synthetic methodologies, including multicomponent reactions, which allow for the rapid generation of diverse molecular structures. beilstein-journals.orgresearchgate.netnih.gov By systematically altering substituents on both the tetrazole and acetanilide rings, chemists can fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to enhance its drug-like characteristics.

Table 1: Examples of Biologically Active Tetrazole Derivatives

| Compound Name | Biological Activity | Reference |

| Cefamandole | Antibacterial | tandfonline.com |

| Ceftezole | Antibacterial | tandfonline.com |

| Losartan | Antihypertensive | tandfonline.com |

| Valsartan (B143634) | Antihypertensive | tandfonline.com |

| Irbesartan | Antihypertensive | tandfonline.com |

| Candesartan | Antihypertensive | tandfonline.com |

| Letrozole | Anticancer | tandfonline.com |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Compound Class

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, and the this compound class is no exception. These computational tools can significantly accelerate the identification of promising drug candidates from vast chemical spaces. nih.gov

Exploration of Novel Biological Targets for Therapeutic Intervention

The diverse pharmacological activities reported for tetrazole-containing compounds suggest that the this compound scaffold could interact with a wide array of biological targets. ontosight.airesearchgate.net While some tetrazole derivatives are known to target enzymes like carbonic anhydrase and DNA topoisomerase, a key area of future research will be the identification of novel targets for this specific hybrid. nih.govontosight.ai

Given the known activities of related compounds, potential therapeutic areas for this compound derivatives could include:

Infectious Diseases: As antimicrobial and antifungal agents. nih.govnih.gov

Oncology: As anticancer agents targeting various cancer-related pathways. nih.govnih.gov

Inflammatory Diseases: As inhibitors of inflammatory mediators like cyclooxygenase (COX) enzymes. nih.gov

Cardiovascular Diseases: Building on the success of tetrazole-containing antihypertensive drugs. tandfonline.com

Neurological Disorders: Exploring potential activities against targets implicated in conditions like Alzheimer's disease. tandfonline.com

Development of Sustainable and Efficient Synthetic Routes for Scalable Research Applications

For any promising compound to move from the research bench to clinical application, the development of sustainable and efficient synthetic routes is paramount. Future research in this area will focus on creating scalable, cost-effective, and environmentally friendly methods for producing this compound and its derivatives.

This involves moving away from traditional, often harsh, synthetic methods towards greener chemistry approaches. The use of catalytic methods, such as those employing copper nanoparticles, can lead to higher yields and reduced waste. researchgate.net The development of one-pot or multicomponent reactions not only improves efficiency but also minimizes the number of purification steps required. beilstein-journals.orgresearchgate.netnih.gov

Furthermore, the exploration of flow chemistry techniques could offer a continuous and highly controlled manufacturing process, ensuring consistent product quality and facilitating large-scale production for advanced preclinical and clinical studies. The design of synthetic routes that utilize readily available and inexpensive starting materials will also be crucial for the economic viability of this compound class. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(1H-tetrazol-5-yl)acetanilide derivatives?

- Methodological Answer : A common approach involves the acylation of 2-(1H-tetrazol-5-yl)-5-aryl-3-aminothiophenes using acetic anhydride or acetyl chloride under inert atmospheres (e.g., argon). The reaction typically proceeds via [3+2] cycloaddition with ammonium azide, followed by purification via column chromatography . For iminosugar derivatives, sugar-derived lactams can undergo tetrazole ring formation using NaN₃ and NH₄Cl in DMF (Scheme 2, ).

Q. How does pH affect the stability of this compound during experimental workflows?

- Methodological Answer : The tetrazole ring is stable across a broad pH range (2–12), making it suitable for reactions in acidic or basic media. However, prolonged storage in aqueous solutions should be avoided to prevent hydrolysis. For assays requiring long-term stability, lyophilization or storage in anhydrous DMSO at -20°C is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the acetanilide moiety (δ ~2.1 ppm for CH₃, δ ~168 ppm for carbonyl).

- IR Spectroscopy : Identify tetrazole ring vibrations (1450–1550 cm⁻¹ for C=N stretching).

- HRMS : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for C₉H₉N₅O).

- XRD : Resolve crystal packing and hydrogen-bonding interactions in solid-state studies .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. The compound may cause skin/eye irritation (H315/H319); in case of exposure, rinse with water for 15 minutes and seek medical attention. Avoid storage near oxidizers, and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

- Methodological Answer :

- Factorial Design : Apply a 2³ factorial design to test variables like temperature (25–80°C), solvent (DMF vs. THF), and catalyst loading (0.1–1.0 eq). Analyze interactions using ANOVA to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining >85% yield .

Q. How to resolve contradictions in reported biological activity data for tetrazolyl-acetanilide analogs?

- Methodological Answer :

- Dose-Response Validation : Replicate assays using standardized cell lines (e.g., HEK293 for GPCR studies) and controls (e.g., losartan for angiotensin receptor antagonism).

- Metabolic Stability Testing : Use liver microsomes to assess if inconsistent activity stems from rapid degradation .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting GPR35 agonism?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., -OCH₃, -CF₃) to the benzamide moiety of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives. Measure EC₅₀ values via dynamic mass redistribution (DMR) assays.

- Computational Modeling : Perform docking studies with GPR35 homology models to prioritize analogs with high predicted binding affinity .

Q. How to ensure compound stability during in vitro bioassays?

- Methodological Answer :

- Pre-Assay Stability Screening : Incubate the compound in assay buffer (e.g., PBS, pH 7.4) at 37°C for 24 hours. Monitor degradation via LC-MS.

- Antioxidant Additives : Include 0.1% ascorbic acid to prevent oxidation of the tetrazole ring in cell-based assays .

Q. What experimental designs are suitable for studying synergistic effects in multi-targeted derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|